molecular formula C10H13BrO B8574470 4-Bromo-3,5-diethylphenol

4-Bromo-3,5-diethylphenol

Cat. No.: B8574470
M. Wt: 229.11 g/mol
InChI Key: QSFPEQVSTGLJFU-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethylphenol (CAS 7463-51-6), also known as 4-bromo-3,5-xylenol, is a brominated phenolic compound with the molecular formula C₈H₉BrO and a molecular weight of 201.06 g/mol . It features a phenol core substituted with a bromine atom at the para position and methyl groups at the 3 and 5 positions. This compound is widely utilized as a precursor in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials . Its synthesis typically involves bromination of 3,5-dimethylphenol or coupling reactions using brominating agents like dimethylthiocarbamoyl chloride under reflux conditions .

Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

4-bromo-3,5-diethylphenol

InChI

InChI=1S/C10H13BrO/c1-3-7-5-9(12)6-8(4-2)10(7)11/h5-6,12H,3-4H2,1-2H3

InChI Key

QSFPEQVSTGLJFU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1Br)CC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 4-bromo-3,5-dimethylphenol and its analogues:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties/Applications References
4-Bromo-3,5-dimethylphenol 7463-51-6 C₈H₉BrO 201.06 -Br, -CH₃ (3,5) Organic synthesis intermediate
4-Bromo-3,5-difluorophenol 130191-91-2 C₆H₃BrF₂O 209.99 -Br, -F (3,5) Enhanced electronegativity, material science applications
4-Bromo-3,5-dimethylbenzamide 170229-98-8 C₉H₁₀BrNO 228.09 -Br, -CH₃ (3,5), -CONH₂ Pharmaceutical intermediate
BDMC (4-Bromo-3,5-dimethylphenyl-N-methylcarbamate) 672-99-1 C₁₀H₁₂BrNO₂ 258.11 -Br, -CH₃ (3,5), -O(CO)NCH₃ Pesticide (cholinesterase inhibition)
(4-Bromo-3,5-dimethylphenyl)methanol 27006-02-6 C₉H₁₁BrO 215.09 -Br, -CH₃ (3,5), -CH₂OH Oxidation precursor for aldehydes/ketones

Key Comparisons:

Substituent Effects on Reactivity Electron-Withdrawing vs. Electron-Donating Groups: The methyl groups in 4-bromo-3,5-dimethylphenol enhance steric hindrance and mildly donate electrons, stabilizing the phenol ring. In contrast, fluorine atoms in 4-bromo-3,5-difluorophenol increase electronegativity, making the compound more reactive toward electrophilic substitution . Functional Group Diversity: The carbamate group in BDMC introduces pesticidal activity by targeting acetylcholinesterase enzymes, while the benzamide derivative (C₉H₁₀BrNO) is tailored for drug discovery due to its hydrogen-bonding capacity .

Synthetic Pathways 4-Bromo-3,5-dimethylphenol is synthesized via bromination of 3,5-dimethylphenol or via Ullmann-type coupling reactions . BDMC is produced by reacting 4-bromo-3,5-dimethylphenol with methyl isocyanate . The difluoro analogue (C₆H₃BrF₂O) requires fluorination agents like SF₄ or HF-pyridine for substitution .

Applications Agrochemicals: BDMC’s carbamate group is critical for pesticidal activity, whereas the parent phenol is a building block for herbicides . Pharmaceuticals: The benzamide derivative (C₉H₁₀BrNO) is explored in kinase inhibitor development . Materials Science: The difluoro derivative’s stability under harsh conditions makes it suitable for fluoropolymer synthesis .

Research Findings and Data

Spectroscopic Data

  • NMR: The methyl groups in 4-bromo-3,5-dimethylphenol produce distinct singlets at δ 2.3 ppm (¹H) and δ 20–22 ppm (¹³C), whereas fluorine substituents in the difluoro analogue cause splitting in ¹⁹F NMR spectra .

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